1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)propan-1-one
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Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)propan-1-one is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)propan-1-one typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by treating 2-mercaptoaniline with acid chlorides.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes.
Coupling Reactions: The benzothiazole and piperidine rings are then coupled using suitable reagents and conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Attachment of the Dimethylphenoxy Group: This step involves the reaction of the intermediate with 3,5-dimethylphenol under conditions that facilitate ether formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)propan-1-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)propan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)propan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler analog with similar aromatic properties.
1-(1,3-Benzothiazol-2-yl)piperidin-3-amine: Another derivative with a piperidine ring.
3-(1,3-Benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-one: A compound with potential antibacterial properties.
Uniqueness
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)propan-1-one is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. Its multi-functional nature makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H26N2O2S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)propan-1-one |
InChI |
InChI=1S/C23H26N2O2S/c1-15-12-16(2)14-19(13-15)27-17(3)23(26)25-10-8-18(9-11-25)22-24-20-6-4-5-7-21(20)28-22/h4-7,12-14,17-18H,8-11H2,1-3H3 |
InChI Key |
VPJCYNRMDUZILD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
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